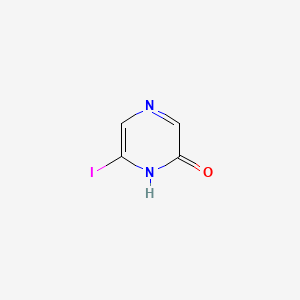

6-Iodo-pyrazin-2-ol, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

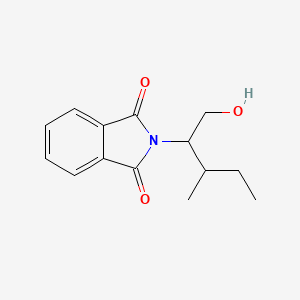

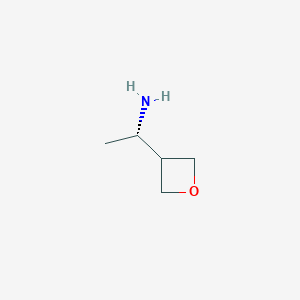

6-Iodo-pyrazin-2-ol is a chemical compound with the molecular formula C4H3IN2O . It is recognized as a valuable heterocyclic scaffold in organic synthesis and drug development .

Synthesis Analysis

The synthesis of compounds like 6-Iodo-pyrazin-2-ol often involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . An efficient iodine-catalyzed method for synthesizing similar compounds has been reported .Molecular Structure Analysis

The molecular structure of 6-Iodo-pyrazin-2-ol consists of 4 carbon atoms, 3 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 221.98 g/mol .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, a class of compounds similar to 6-Iodo-pyrazin-2-ol, have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies have been considered efficient for the construction of imidazo[1,2-a]pyridine derivatives .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6-Iodo-pyrazin-2-ol serves as a versatile building block in organic synthesis. Its reactivity allows for the construction of complex molecules through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The iodine substituent on the pyrazinol ring can undergo further functionalization, enabling the synthesis of a wide array of derivatives with potential pharmacological activities.

Drug Development

The compound’s structural motif is common in molecules with biological activity. It can be used to develop new drugs by serving as a scaffold for the synthesis of imidazo[1,2-a]pyrimidines, which have shown a range of medicinal properties . The ability to modify the core structure and append various functional groups makes it a valuable asset in medicinal chemistry.

Antiviral Research

Imidazo[1,2-a]pyridines, which can be synthesized from 6-Iodo-pyrazin-2-ol, have demonstrated promising antiviral properties . This makes the compound a key starting material in the search for new antiviral agents, especially in the wake of emerging viral diseases that pose significant health threats.

Anticancer Studies

The bioactive nature of imidazo[1,2-a]pyridines also extends to anticancer activity . Researchers can use 6-Iodo-pyrazin-2-ol to synthesize analogs and study their efficacy against various cancer cell lines, contributing to the discovery of novel oncology therapeutics.

Antibacterial and Antifungal Applications

Due to its potential to form compounds with antibacterial and antifungal effects, 6-Iodo-pyrazin-2-ol is valuable in the development of new treatments for bacterial and fungal infections . Its role in synthesizing heterocyclic compounds that can combat resistant strains of bacteria and fungi is particularly crucial.

Antiulcer Medication Development

The synthesis of compounds with antiulcer activity is another application of 6-Iodo-pyrazin-2-ol . By creating derivatives that can regulate gastric acid secretion or protect the gastric lining, it can contribute to the formulation of more effective antiulcer medications.

Antituberculosis Agents

The ongoing battle against tuberculosis has led to the exploration of imidazo[1,2-a]pyridines as potential antituberculosis agents . Starting with 6-Iodo-pyrazin-2-ol, researchers can develop new compounds that might offer alternative treatments for this persistent disease.

Wirkmechanismus

Zukünftige Richtungen

Compounds like 6-Iodo-pyrazin-2-ol have significant potential in the field of medicinal chemistry and drug development . Future research could focus on exploring new synthetic methods, studying its reactivity, and investigating its biological activity . The direct functionalization of this valuable scaffold is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives, which could be a promising direction for future research .

Eigenschaften

IUPAC Name |

6-iodo-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLZHJZWDHZHMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-pyrazin-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)

![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)

![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)